molecular formula C12H14INO2 B5112386 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B5112386
M. Wt: 331.15 g/mol
InChI Key: LUNHEQXIMPMTRD-UHFFFAOYSA-N
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Description

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound with the molecular formula C12H14INO2 and a molecular weight of 331.15 g/mol This compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a tetrahydrofuran ring via a methylene bridge

Preparation Methods

The synthesis of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound’s ability to undergo substitution reactions makes it a valuable tool in the modification of biomolecules. It can be used to label proteins or nucleic acids with iodine, facilitating their detection and analysis in biological studies.

    Medicine: The compound’s potential as a precursor for the synthesis of pharmaceutical agents is being explored.

Mechanism of Action

The mechanism of action of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound may play a role in enhancing its binding affinity to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide can be compared with other benzamide derivatives, such as:

    4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide: This compound contains a nitro group instead of an iodine atom.

    N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide:

Properties

IUPAC Name

4-iodo-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHEQXIMPMTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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